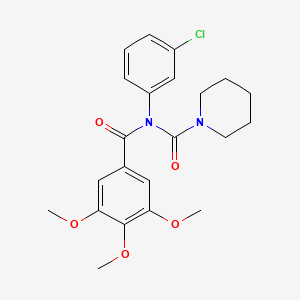
N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, commonly known as CTDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP is a piperidine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Molecular Interaction with CB1 Cannabinoid Receptor
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, is a potent and selective antagonist for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analysis identified distinct conformations that suggest the N1 aromatic ring moiety dominates the steric binding interaction with the receptor. This interaction is crucial for conferring antagonist activity, indicating potential applications in studying the CB1 receptor's function and interaction with ligands (Shim et al., 2002).
Synthesis and Characterization
The synthesis and evaluation of NESS 0327, another related compound, demonstrated high selectivity and affinity for the CB1 receptor. This work contributes to the development of novel cannabinoid antagonists with potential applications in medical research, especially concerning the CB1 receptor's role in various physiological and pathological processes (Ruiu et al., 2003).
Structure-Activity Relationships
Studies on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists emphasize the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These findings are instrumental in designing more effective cannabimimetic ligands with therapeutic potential (Lan et al., 1999).
Antimicrobial Evaluation
Research on new piperazine and triazolo-pyrazine derivatives, including compounds structurally related to N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, has shown promising antimicrobial properties. These studies provide insights into the development of potent antimicrobials, highlighting the versatility of carboxamide derivatives in medicinal chemistry (Patil et al., 2021).
Fluorescence Quenching
The fluorescence quenching of biologically active carboxamide by aniline and carbon tetrachloride in different solvents provides valuable information on the electronic properties of these compounds. This research aids in understanding the solute-solvent interactions and the intrinsic properties of carboxamide derivatives, which may have implications in developing fluorescence-based sensors and assays (Patil et al., 2012).
properties
IUPAC Name |
N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5/c1-28-18-12-15(13-19(29-2)20(18)30-3)21(26)25(17-9-7-8-16(23)14-17)22(27)24-10-5-4-6-11-24/h7-9,12-14H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCANQCPBWLDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B2974434.png)
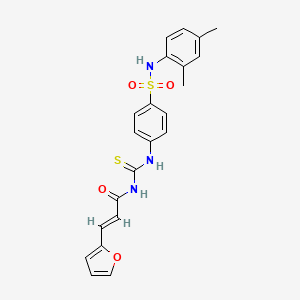

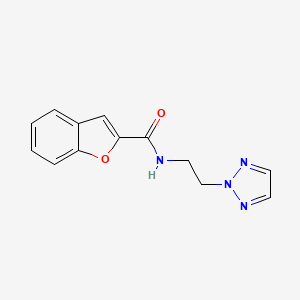
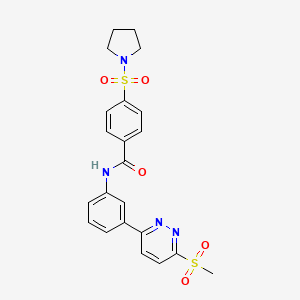
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2974444.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)
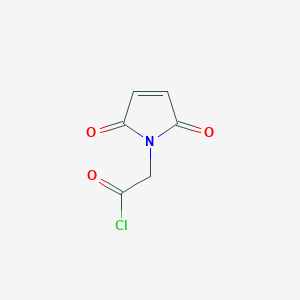
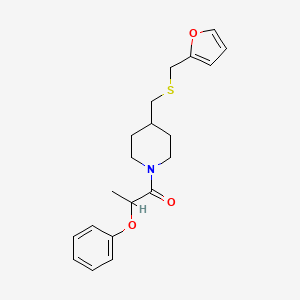

![N-{[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2974451.png)
![5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2974453.png)
![N-(4-chloro-2-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974454.png)
![5-[(4-chlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2974455.png)